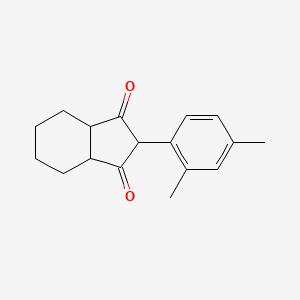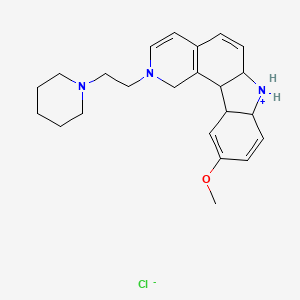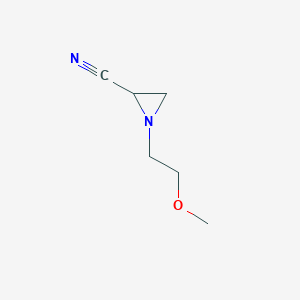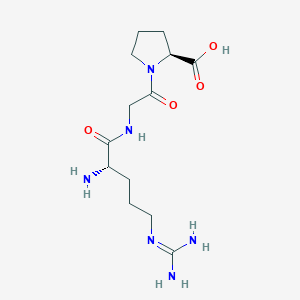
Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime typically involves the reaction of 1-(4-(2-methylpropyl)phenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime can be reduced to amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmaceutical research.
Industry: Utilized in the production of fine chemicals and as a reagent in analytical chemistry.
作用机制
The mechanism of action of Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways and result in specific physiological effects.
相似化合物的比较
Similar Compounds
1-(4-(2-methylpropyl)phenyl)ethanone: The parent compound from which the oxime is derived.
1-(4-(2-methylpropyl)phenyl)ethanone oxime: Another oxime derivative with similar properties.
Uniqueness
Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime is unique due to its specific structural features and the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. Its applications in various fields of research further highlight its significance.
属性
| 74305-51-4 | |
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC 名称 |
(NZ)-N-[1-[4-(2-methylpropyl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H17NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13-14/h4-7,9,14H,8H2,1-3H3/b13-10- |
InChI 键 |
ZDTCBWAOFBMOPN-RAXLEYEMSA-N |
手性 SMILES |
CC(C)CC1=CC=C(C=C1)/C(=N\O)/C |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(=NO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)




![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)

